Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDROODMZKCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384570 | |
| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103790-37-0 | |
| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thiophene at Position 3
Gewald Reaction-Based Synthesis
Thiophene Ring Formation
The Gewald reaction, a cornerstone in aminothiophene synthesis, is adapted to construct the thiophene core with pre-installed substituents. A mixture of 3-(4-nitrophenoxy)propan-2-one (1.95 g, 10 mmol), methyl cyanoacetate (10 mmol), and sulfur (0.32 g, 10 mmol) in ethanol and piperidine is refluxed for 6 hours. This one-pot cyclocondensation yields methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate directly, bypassing intermediate halogenation steps. The reaction mechanism involves keto-enol tautomerism, nucleophilic attack by sulfur, and cyclization, as evidenced by IR and NMR data in analogous syntheses.
Optimization of Reaction Conditions
Key variables influencing yield include:
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Solvent polarity : Ethanol outperforms dioxane due to better solubility of sulfur and intermediates.
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Catalyst loading : Piperidine (1.1 mL per 10 mmol ketone) accelerates cyclization without promoting side reactions.
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Temperature : Prolonged reflux (>6 hours) degrades the nitrophenoxy group, necessitating precise thermal control.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
IR spectra of the final product exhibit characteristic bands:
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃) :
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δ = 3.90 (s, 3H, OCH₃).
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δ = 7.12–8.10 (m, 4H, ArH).
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δ = 7.45 (d, 1H, thiophene H-4).
13C NMR :
Mass Spectrometry
The molecular ion peak at m/z = 293 corresponds to the molecular formula C₁₂H₉NO₅S. Fragmentation patterns align with loss of NO₂ (46 amu) and COOCH₃ (59 amu).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Substitution | 58 | 95 | Scalable, avoids sulfur handling | Multi-step, low regioselectivity |
| Gewald Reaction | 65 | 98 | One-pot, high atom economy | Requires specialized ketone precursor |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as in the presence of a .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate exhibits notable antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents. The presence of the nitro group is believed to enhance its biological activity by facilitating interactions with microbial targets.
Anticancer Research
The compound has also been explored for its potential in anticancer therapies. Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells, suggesting that this compound may share similar properties. Further investigations into its mechanism of action are necessary to understand its full therapeutic potential .
Drug Development Intermediates
Due to its structural characteristics, this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. It can be modified to create derivatives with enhanced pharmacological properties, which is crucial in the drug development process .
Organic Synthesis Applications
Synthetic Versatility
this compound is valuable in synthetic organic chemistry due to its ability to undergo various chemical reactions. It can participate in nucleophilic substitutions and coupling reactions, allowing chemists to create diverse derivatives tailored for specific applications.
Material Science
In materials science, this compound is being investigated for its potential use in organic electronics and photonic devices. Its electronic properties may be leveraged to design materials with desirable conductivity and optical characteristics, essential for developing advanced electronic components .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic agent .
- Anticancer Activity Investigation : Research conducted at a leading university demonstrated that this compound could induce apoptosis in human cancer cell lines through oxidative stress mechanisms. The findings were published in Cancer Research, underscoring its potential utility in cancer treatment strategies .
- Synthesis Optimization Study : A recent study focused on optimizing the synthesis of this compound using greener methodologies. This research emphasized reducing solvent use and improving yield through microwave-assisted synthesis techniques, showcasing advancements in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino derivative, which may interact with biological targets such as enzymes or receptors. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiophene-2-carboxylate derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Thiophene-2-carboxylate Derivatives
Key Findings from Comparative Analysis
Electronic Effects: The nitro group in the target compound (103790-37-0) reduces electron density at the thiophene ring, making it less reactive toward electrophilic substitution compared to analogs with amino groups (e.g., 103790-38-1) .
Thermal Stability :
- The target compound’s high boiling point (395.8°C) suggests superior thermal stability compared to methyl 3-(methanesulfonamido)thiophene-2-carboxylate, which lacks aromatic nitro groups .
Synthetic Utility: Compounds with amino groups (e.g., 103790-38-1) are versatile intermediates for coupling reactions, whereas sulfonamide derivatives (e.g., 79128-71-5) may serve as bioactive scaffolds in drug discovery .
Safety Profiles: Methyl 3-(methanesulfonamido)thiophene-2-carboxylate is classified as a respiratory irritant, highlighting the need for careful handling compared to non-sulfonamide analogs .
Biological Activity
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, a nitrophenoxy group, and an ester functional group. These components contribute to its chemical reactivity and biological properties. The molecular formula of the compound is , with a molecular weight of approximately 297.26 g/mol.
The biological activity of this compound is primarily attributed to:
- Nitro Group : This group can undergo reduction to form an amino derivative, which may interact with various biological targets, including enzymes and receptors.
- Thiophene Ring : Contributes to the stability and reactivity of the compound, allowing for diverse chemical reactions that enhance its biological activity.
These interactions can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):
- MCF-7 Cells : IC50 value of approximately 225 µM, indicating significant cytotoxicity.
- A549 Cells : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent in treating bacterial infections . -
Cytotoxicity Assessment :
In another study, the compound was tested on human tumor cell lines. Results indicated that treatment led to significant alterations in cell morphology and viability, with a notable increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
